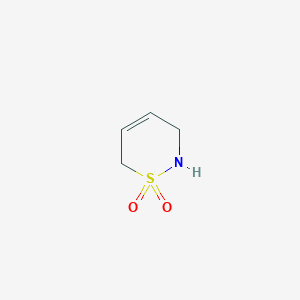

3,6-二氢-2H-1,2-噻嗪 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide” is a type of thiazine, a group of heterocyclic organic compounds . Thiazines are largely unexplored for their pharmacological activities but have shown promising results in the treatment of various diseases. They act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .

Synthesis Analysis

There are different methods available for the synthesis of thiazine derivatives . A novel pathway for the preparation of 3, 4-dihydro-2H-1λ 6 -benzo [e] [1, 2]thiazine 1, 1-dioxides 3 via an orthomethyl lithiation/cyclization reaction of N-acyl-o-toluenesulfonamides 5 has been reported . Another method involves the synthesis of new nucleosides of 3,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides .

Molecular Structure Analysis

The structure of “3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide” opens several possibilities for further functionalization, including transformations of the C=C bond and the reductive N–O bond cleavage leading to tetrahydro-1,2-oxazines and 1,4-amino alcohols .

Chemical Reactions Analysis

The chemical reactions of “3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide” can be grouped into categories such as (4+2) cycloadditions, tandem reactions, formal (3+3) cycloadditions, and ring-closing metathesis .

科学研究应用

多组分合成及其应用

3,6-二氢-2H-1,2-噻嗪 1,1-二氧化物及其相关化合物的多组分合成因其在各个领域的潜在应用而备受关注。例如,这些化合物已被探索用于农药、自由基化学以及作为合成中间体,用于合成硫脲和脒。一项著名的研究展示了一种通往 3,6-二氢-2H-1,3-噻嗪-2-硫酮的一步法方案,展示了这些化合物在合成化学中的多功能性 (Kruithof 等人,2012).

催化应用和合成

另一个研究领域集中于通过环收缩有效合成 4H-苯并[b][1,4]噻嗪 1,1-二氧化物,强调了其结构多功能性和药理应用的潜力。这些发现突出了通过创新合成路线获得药理学相关衍生物的能力 (Fülöpová 等人,2015).

生物活性与合成用途

已记录了通过分子内 Diels-Alder 反应合成环状磺酰胺,包括 3,6-二氢-2H-1,2-噻嗪 1,1-二氧化物。该方法提供了获得新型环状磺酰胺的途径,这些磺酰胺有望作为组胺 H3 受体拮抗剂,展示了这些化合物的生物学意义和合成用途 (Greig 等人,2001).

探索新型生物活性

研究还探索了新型 3,5-二芳基-N-羟基-四氢-1,4-噻嗪-1,1-二氧化物的合成,旨在评估其抗菌活性。这项工作为持续寻找新的抗菌剂做出了贡献,并突出了 3,6-二氢-2H-1,2-噻嗪 1,1-二氧化物及其相关结构在药学化学中的贡献潜力 (Thangamani,2016).

未来方向

作用机制

Target of Action

The primary targets of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide Similar compounds like 1,2,4-benzothiadiazine-1,1-dioxide have been reported to interact with various targets such as katp channels and ampa receptors .

Mode of Action

The exact mode of action of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide It’s worth noting that related compounds have been found to act as activators of ampa receptors . The interaction with these targets leads to changes in cellular processes, which could potentially explain the biological activities of these compounds.

Biochemical Pathways

The biochemical pathways affected by 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide Related compounds have been found to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Result of Action

The molecular and cellular effects of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide Related compounds have been found to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

属性

IUPAC Name |

3,6-dihydro-2H-thiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-8(7)4-2-1-3-5-8/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANMNTGMTNWLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCS(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)

![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)